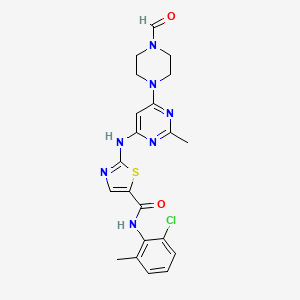

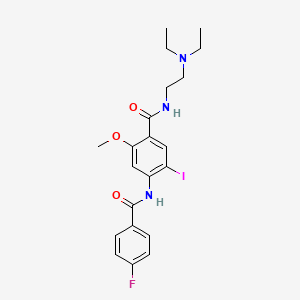

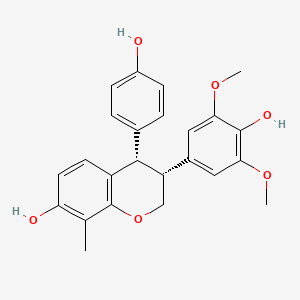

![molecular formula C29H32Cl2N4O5 B10854312 3-(3,5-dichlorophenyl)-3-[[(2S)-3-phenylmethoxy-2-[5-(pyridin-2-ylamino)pentanoylamino]propanoyl]amino]propanoic acid](/img/structure/B10854312.png)

3-(3,5-dichlorophenyl)-3-[[(2S)-3-phenylmethoxy-2-[5-(pyridin-2-ylamino)pentanoylamino]propanoyl]amino]propanoic acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

EMD527040は、αvβ6インテグリンの選択的アンタゴニストであり、その抗線維化作用で知られています。 この化合物は、癌および肝線維症に関連する研究において可能性を示しています .

準備方法

EMD527040の合成経路には、コア構造の調製から始まり、さまざまな官能基を導入するまでの複数のステップが含まれます。この化合物は通常、アミド化、エステル化、塩素化などの反応のシリーズを通じて合成されます。 反応条件には、多くの場合、ジメチルスルホキシド(DMSO)などの溶媒と触媒を使用して反応を促進することが含まれます .

化学反応の分析

EMD527040は、以下を含むさまざまな化学反応を受けます。

酸化: この反応には、酸素の添加または水素の除去が含まれます。一般的な試薬には、過マンガン酸カリウムなどの酸化剤が含まれます。

還元: この反応には、水素の添加または酸素の除去が含まれます。一般的な試薬には、水素化リチウムアルミニウムなどの還元剤が含まれます。

これらの反応から生成される主な生成物は、使用される特定の条件と試薬によって異なります。たとえば、酸化は酸化誘導体をもたらす可能性があり、一方、還元はEMD527040の還元誘導体をもたらす可能性があります。

科学研究の応用

EMD527040は、幅広い科学研究の応用を持っています。

化学: さまざまな化学プロセスにおけるαvβ6インテグリンの役割を研究するためのツール化合物として使用されます。

生物学: 特に細胞接着とシグナル伝達におけるαvβ6インテグリンの生物学的機能を調査するために使用されます。

医学: EMD527040は、癌および肝線維症などの疾患の治療における潜在的な治療効果について研究されています。 .

産業: この化合物は、αvβ6インテグリンを標的とする新薬の開発に使用されており、製薬業界が線維症疾患の治療法を見つけるための取り組みを支援しています.

科学的研究の応用

EMD527040 has a wide range of scientific research applications:

Chemistry: It is used as a tool compound to study the role of integrin αvβ6 in various chemical processes.

Biology: It is used to investigate the biological functions of integrin αvβ6, particularly in cell adhesion and signaling.

Medicine: EMD527040 is being researched for its potential therapeutic effects in treating diseases like carcinoma and liver fibrosis. .

作用機序

EMD527040は、αvβ6インテグリンのフィブロネクチンへの結合を選択的に阻害することでその効果を発揮します。この阻害は、αvβ6発現細胞のフィブロネクチンへの付着を阻止し、それにより形質転換成長因子ベータ(TGF-β)シグナル伝達経路の活性化をブロックします。 この経路は、細胞増殖、分化、線維症などのプロセスを調節する上で重要です .

類似の化合物との比較

EMD527040は、αvβ3およびαvβ5などの他のインテグリンと比較して、αvβ6インテグリンに対する高い選択性でユニークです。同様の化合物には以下が含まれます。

シレンギチド: αvβ3およびαvβ5を標的とするインテグリン阻害剤。

エタラシズマブ: αvβ3インテグリンを標的とする抗体。

ボロシキシマブ: α5β1インテグリンを標的とする抗体

これらの化合物は、その選択性と標的とする特定のインテグリンが異なるため、EMD527040は、さまざまな生物学的プロセスにおけるαvβ6インテグリンの特定の役割を研究するための貴重なツールとなります。

類似化合物との比較

EMD527040 is unique in its high selectivity for integrin αvβ6 compared to other integrins like αvβ3 and αvβ5. Similar compounds include:

Cilengitide: An integrin inhibitor that targets αvβ3 and αvβ5.

Etaracizumab: An antibody that targets integrin αvβ3.

Volociximab: An antibody that targets integrin α5β1

These compounds differ in their selectivity and the specific integrins they target, making EMD527040 a valuable tool for studying the specific role of integrin αvβ6 in various biological processes.

特性

分子式 |

C29H32Cl2N4O5 |

|---|---|

分子量 |

587.5 g/mol |

IUPAC名 |

3-(3,5-dichlorophenyl)-3-[[(2S)-3-phenylmethoxy-2-[5-(pyridin-2-ylamino)pentanoylamino]propanoyl]amino]propanoic acid |

InChI |

InChI=1S/C29H32Cl2N4O5/c30-22-14-21(15-23(31)16-22)24(17-28(37)38)35-29(39)25(19-40-18-20-8-2-1-3-9-20)34-27(36)11-5-7-13-33-26-10-4-6-12-32-26/h1-4,6,8-10,12,14-16,24-25H,5,7,11,13,17-19H2,(H,32,33)(H,34,36)(H,35,39)(H,37,38)/t24?,25-/m0/s1 |

InChIキー |

JHJAHOCSWUTJGR-BBMPLOMVSA-N |

異性体SMILES |

C1=CC=C(C=C1)COC[C@@H](C(=O)NC(CC(=O)O)C2=CC(=CC(=C2)Cl)Cl)NC(=O)CCCCNC3=CC=CC=N3 |

正規SMILES |

C1=CC=C(C=C1)COCC(C(=O)NC(CC(=O)O)C2=CC(=CC(=C2)Cl)Cl)NC(=O)CCCCNC3=CC=CC=N3 |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

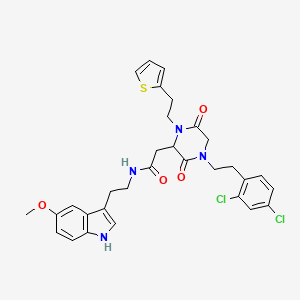

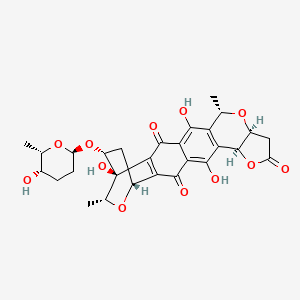

![[cyano-[3-(2,3,4,5,6-pentadeuteriophenoxy)phenyl]methyl] (1R,3R)-3-(2,2-dibromoethenyl)-2,2-dimethylcyclopropane-1-carboxylate](/img/structure/B10854275.png)

![6-[[(2R)-3-cyclopentyl-2-[4-(trifluoromethyl)imidazol-1-yl]propanoyl]amino]pyridine-3-carboxylic acid](/img/structure/B10854315.png)